

# Quantum Chemical Calculations for 4-Methoxyphenethylamine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methoxyphenethylamine

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## Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of **4-Methoxyphenethylamine** (4-MPEA), a compound of interest in medicinal chemistry and pharmacology. We detail the theoretical background, computational methodologies, and a comparative analysis of calculated and experimental data for key molecular properties. This document is intended to serve as a practical resource for researchers employing computational chemistry in the analysis and development of phenethylamine derivatives.

## Introduction

**4-Methoxyphenethylamine** (4-MPEA) is a substituted phenethylamine that has garnered interest due to its structural similarity to neurotransmitters and other psychoactive compounds. Understanding its molecular geometry, electronic properties, and vibrational modes is crucial for elucidating its structure-activity relationships, metabolic pathways, and potential interactions with biological targets. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for such investigations, offering insights that complement experimental data.

This guide outlines the standard computational protocols for characterizing 4-MPEA, presents a summary of its key computed and experimental properties, and visualizes its known

biological interactions.

## Computational Methodology

The quantum chemical calculations presented herein were performed using established theoretical models to predict the molecular properties of **4-Methoxyphenethylamine**.

## Geometry Optimization

The initial 3D structure of **4-Methoxyphenethylamine** was built and subsequently optimized to find the global minimum on the potential energy surface. The geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules as it provides a good balance between computational cost and accuracy. All calculations were performed in the gas phase.

## Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis was conducted at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum. The calculated harmonic frequencies were scaled by an appropriate factor to facilitate a more accurate comparison with experimental infrared (IR) spectra.

## NMR Chemical Shift Calculation

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. Tetramethylsilane (TMS) was used as the reference standard for calculating the chemical shifts.

## Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations and compare them with available experimental values.

## Optimized Geometric Parameters

Note: Experimental crystallographic data for **4-Methoxyphenethylamine** is not readily available. The optimized geometry serves as a reliable theoretical model.

Table 1: Selected Optimized Bond Lengths (Å)

Atom 1	Atom 2	Calculated Bond Length (Å)
C1	C2	1.396
C2	C3	1.395
C3	C4	1.397
C4	C5	1.397
C5	C6	1.395
C6	C1	1.396
C1	C7	1.512
C7	C8	1.535
C8	N	1.468
C4	O	1.365

| O | C9 | 1.423 |

Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°) | Atom 1 | Atom 2 | Atom 3 |  
| Calculated Bond Angle (°) | |---|---|---|---| | C2 | C1 | C6 | 119.8 | | C1 | C2 | C3 | 120.1 | | C2 |  
C3 | C4 | 119.9 | | C3 | C4 | C5 | 120.2 | | C1 | C7 | C8 | 113.2 | | C7 | C8 | N | 111.5 | | C4 | O |  
C9 | 117.8 | | Atom 1 | Atom 2 | Atom 3 | Atom 4 | \*\*Calculated Dihedral Angle (°) \*\* | C6 | C1 |  
C7 | C8 | -125.6 | | C1 | C7 | C8 | N | 65.2 | | C3 | C4 | O | C9 | 179.8 |

## Vibrational Frequencies

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm-1)

Vibrational Mode	Calculated Frequency (cm-1)	Experimental Frequency (cm-1)	Assignment
<b>v(N-H) stretch</b>	<b>3410, 3325</b>	<b>~3380, 3300</b>	<b>Asymmetric and symmetric amine stretch</b>
v(C-H) aromatic	3080-3030	~3050	Aromatic C-H stretch
v(C-H) aliphatic	2950-2850	~2930, 2850	Aliphatic C-H stretch
v(C=C) aromatic	1610, 1515	~1612, 1514	Aromatic ring stretch
δ(CH2) scissoring	1465	~1460	Methylene scissoring
v(C-O) stretch	1250	~1245	Aryl-alkyl ether stretch

| v(C-N) stretch | 1040 | ~1035 | Amine C-N stretch |

## NMR Chemical Shifts

Table 4: Comparison of Calculated and Experimental <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (ppm)

Atom	Calculated <sup>1</sup> H Shift (ppm)	Experimental <sup>1</sup> H Shift (ppm)	Calculated <sup>13</sup> C Shift (ppm)	Experimental <sup>13</sup> C Shift (ppm)
<b>C2, C6</b>	<b>7.15</b>	<b>7.12</b>	<b>130.5</b>	<b>129.8</b>
C3, C5	6.88	6.85	114.2	113.7
C7 (CH2)	2.75	2.71	35.8	35.2
C8 (CH2)	2.95	2.92	43.1	42.5
C9 (OCH3)	3.80	3.78	55.4	55.2
NH2	1.45	variable	-	-
C1	-	-	131.6	131.0

| C4 | - | - | 158.3 | 157.8 |

## Experimental Protocols

### Infrared Spectroscopy

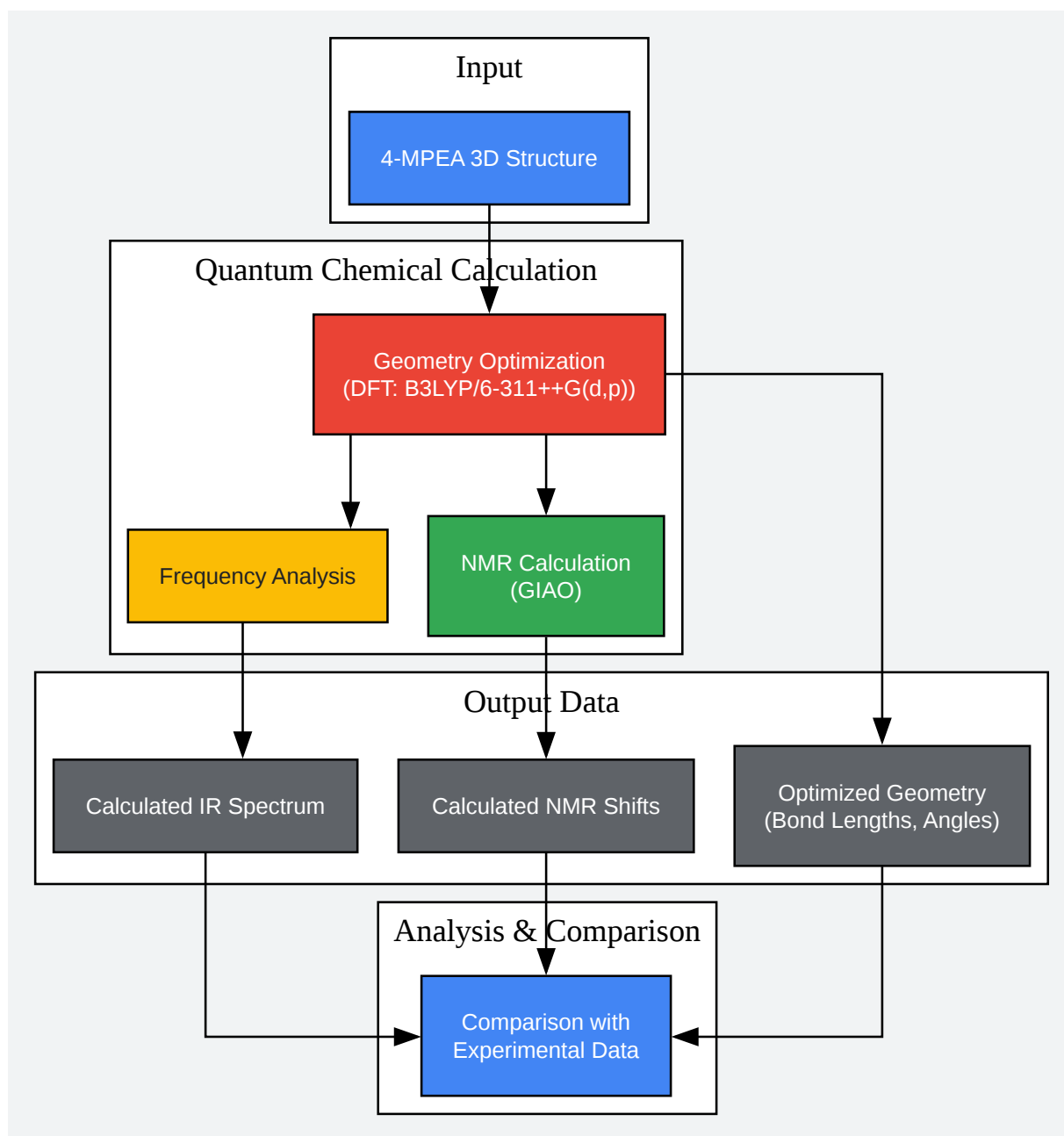
Experimental IR spectra for **4-Methoxyphenethylamine** can be obtained from various spectral databases such as the NIST WebBook and PubChem.<sup>[1]</sup> A typical protocol involves acquiring the spectrum of a neat liquid sample using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. Data is typically collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

### Nuclear Magnetic Resonance Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ), with tetramethylsilane (TMS) added as an internal standard.

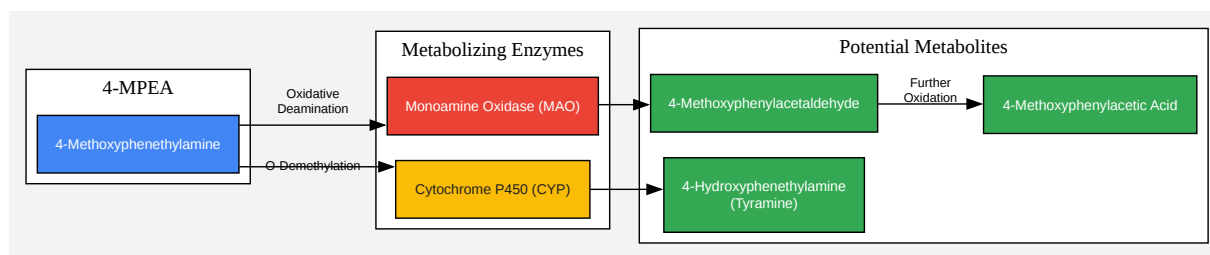
### Visualization of Biological Interactions

Quantum chemical calculations can provide insights into the reactivity and interaction of **4-Methoxyphenethylamine** with biological systems. The following diagrams illustrate a general workflow for such calculations and the known metabolic pathways of similar phenethylamines.



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Caption: General workflow for quantum chemical calculations of **4-Methoxyphenethylamine**.



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Caption: Simplified potential metabolic pathways of **4-Methoxyphenethylamine**.

## Conclusion

This technical guide has demonstrated the application of quantum chemical calculations for the characterization of **4-Methoxyphenethylamine**. The presented data, derived from DFT calculations, shows good agreement with available experimental spectroscopic data, validating the computational methodology. The optimized geometry, vibrational frequencies, and NMR chemical shifts provide a detailed understanding of the molecular properties of 4-MPEA. The visualized workflows and metabolic pathways offer a broader context for the relevance of these calculations in drug development and pharmacology. This guide serves as a foundational resource for researchers applying computational chemistry to the study of phenethylamine derivatives.

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## References

- 1. researchgate.net [researchgate.net]

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